molecular formula C16H22N4 B2401882 (1-METHYL-2,3-DIHYDRO-1H-INDOL-5-YL)(4-METHYLPIPERAZIN-1-YL)ACETONITRILE CAS No. 1170211-74-1

(1-METHYL-2,3-DIHYDRO-1H-INDOL-5-YL)(4-METHYLPIPERAZIN-1-YL)ACETONITRILE

Cat. No.: B2401882
CAS No.: 1170211-74-1
M. Wt: 270.38
InChI Key: PPVOXEBKRIPQAM-UHFFFAOYSA-N
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Description

(1-METHYL-2,3-DIHYDRO-1H-INDOL-5-YL)(4-METHYLPIPERAZIN-1-YL)ACETONITRILE is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-METHYL-2,3-DIHYDRO-1H-INDOL-5-YL)(4-METHYLPIPERAZIN-1-YL)ACETONITRILE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Core: Starting with an appropriate precursor, the indole core can be synthesized through a Fischer indole synthesis or other suitable methods.

    Substitution Reactions: The indole core can then undergo substitution reactions to introduce the 1-methyl group.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized separately and then attached to the indole core through nucleophilic substitution or other coupling reactions.

    Introduction of the Acetonitrile Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or piperazine rings.

    Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the nitrile group to an amine.

    Substitution: Various substitution reactions can occur, especially on the indole ring and the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for various diseases, subject to further research.

    Industry: May be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethanol
  • 2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)propionitrile

Uniqueness

The unique structural features of (1-METHYL-2,3-DIHYDRO-1H-INDOL-5-YL)(4-METHYLPIPERAZIN-1-YL)ACETONITRILE, such as the specific substitution pattern on the indole and piperazine rings, may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4/c1-18-7-9-20(10-8-18)16(12-17)13-3-4-15-14(11-13)5-6-19(15)2/h3-4,11,16H,5-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVOXEBKRIPQAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C#N)C2=CC3=C(C=C2)N(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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